molecular formula C9H8N2O2S B3000433 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 338416-12-9

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No.: B3000433
CAS No.: 338416-12-9
M. Wt: 208.24
InChI Key: PNQCDZYSJGCBOJ-DAXSKMNVSA-N
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Description

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol It is known for its unique structure, which includes a thienylmethylene group attached to a tetrahydro-2,5-pyrazinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of thienylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thienylmethyl derivatives.

Scientific Research Applications

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione
  • 3-(2-Pyridylmethylene)tetrahydro-2,5-pyrazinedione
  • 3-(2-Phenylmethylene)tetrahydro-2,5-pyrazinedione

Uniqueness

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3Z)-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCDZYSJGCBOJ-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC2=CC=CS2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C\C2=CC=CS2)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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